1-methyl-1H,2H,3H,4H,5H-[1,4]diazepino[2,3-b]quinoxaline
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Overview
Description
1-methyl-1H,2H,3H,4H,5H-[1,4]diazepino[2,3-b]quinoxaline is a heterocyclic compound with a molecular formula of C12H14N4 and a molecular weight of 214.27 g/mol . This compound is characterized by a diazepine ring fused to a quinoxaline moiety, with a methyl group attached to the nitrogen atom in the diazepine ring . It is used in various research fields due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 1-methyl-1H,2H,3H,4H,5H-[1,4]diazepino[2,3-b]quinoxaline involves several steps. One common method includes the cyclization of appropriate precursors under specific reaction conditions . The reaction typically involves the use of reagents such as anthranilic acid derivatives and dihydrofuran . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity .
Chemical Reactions Analysis
1-methyl-1H,2H,3H,4H,5H-[1,4]diazepino[2,3-b]quinoxaline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include p-toluenesulfonic acid and other acidic or basic catalysts . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . Additionally, it is used in the industry for the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 1-methyl-1H,2H,3H,4H,5H-[1,4]diazepino[2,3-b]quinoxaline involves its interaction with specific molecular targets and pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used . Further research is needed to fully elucidate the detailed mechanism of action.
Comparison with Similar Compounds
1-methyl-1H,2H,3H,4H,5H-[1,4]diazepino[2,3-b]quinoxaline can be compared with other similar compounds such as indole derivatives and other diazepine-quinoxaline fused compounds . These compounds share some structural similarities but differ in their specific chemical properties and applications . The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties .
Properties
IUPAC Name |
5-methyl-1,2,3,4-tetrahydro-[1,4]diazepino[2,3-b]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4/c1-16-8-4-7-13-11-12(16)15-10-6-3-2-5-9(10)14-11/h2-3,5-6H,4,7-8H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJLITRCYCXZSDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCNC2=NC3=CC=CC=C3N=C21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>32.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24830487 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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